4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(propan-2-yl)bicyclo[310]hexane-2-peroxol is a bicyclic organic compound with a unique structure that includes a peroxol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol typically involves the use of cyclopropene and cyclopropylaniline derivatives. The reaction is often catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, which yields good results for a broad range of derivatives . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photochemistry and catalysis used in laboratory synthesis can potentially be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of the peroxol group makes it particularly reactive in oxidation reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic and iridium photoredox catalysts, blue LED irradiation, and various cyclopropene and cyclopropylaniline derivatives . The reaction conditions often involve mild temperatures and specific wavelengths of light to activate the catalysts.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. the reactions typically yield highly valuable bicyclic scaffolds with multiple stereocenters .
Scientific Research Applications
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules with multiple stereocenters.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol involves its interaction with molecular targets through its peroxol group. This group is highly reactive and can participate in various chemical reactions, leading to the formation of stable products. The pathways involved often include oxidation and reduction reactions, facilitated by the compound’s unique structure.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-: This compound shares a similar bicyclic structure but lacks the peroxol group.
Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-:
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-:
Uniqueness
4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct reactivity and potential applications in various fields. Its ability to participate in oxidation and reduction reactions makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
110267-29-3 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-hydroperoxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-6(2)10-5-8(10)7(3)4-9(10)12-11/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
ARMJVYAHQVMQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2(C1C2)C(C)C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.